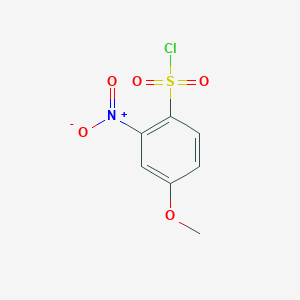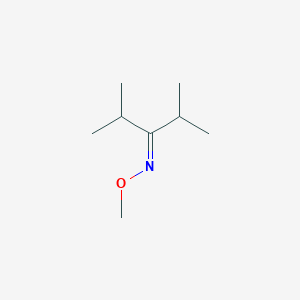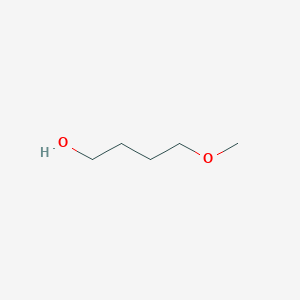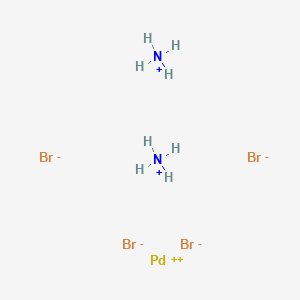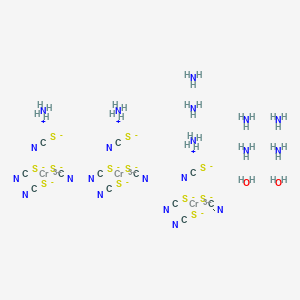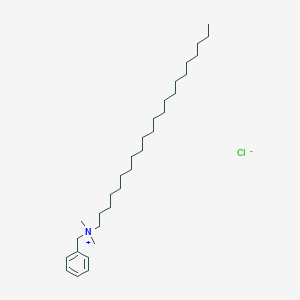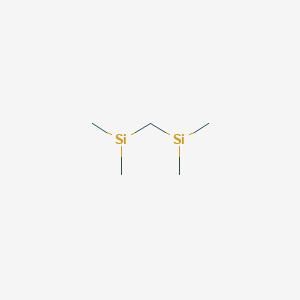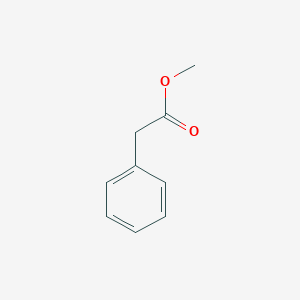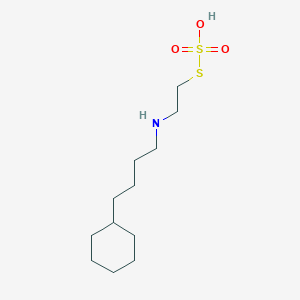
4-(2-Sulfosulfanylethylamino)butylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Sulfosulfanylethylamino)butylcyclohexane, commonly known as SPDB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SPDB is a sulfhydryl-reactive compound that can be used to modify proteins and peptides.
科学的研究の応用
SPDB has been widely used in scientific research due to its ability to modify proteins and peptides. It can be used to introduce sulfhydryl groups into proteins and peptides, which can then be used to conjugate various molecules such as fluorescent dyes, biotin, and other ligands. This allows for the visualization and tracking of proteins and peptides in vivo and in vitro.
作用機序
SPDB reacts with sulfhydryl groups on proteins and peptides through a Michael addition reaction. The resulting product is a stable thioether linkage between the protein or peptide and SPDB.
生化学的および生理学的効果
SPDB has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not significantly alter the activity or stability of proteins and peptides and has been shown to be non-toxic to cells.
実験室実験の利点と制限
One of the main advantages of SPDB is its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties. It is also a relatively small molecule, which allows for easy conjugation with various molecules. However, SPDB can only modify proteins and peptides that contain sulfhydryl groups, limiting its applicability to certain proteins and peptides.
将来の方向性
There are several potential future directions for the use of SPDB in scientific research. One potential direction is the development of new conjugates for imaging and tracking proteins and peptides in vivo and in vitro. Another potential direction is the use of SPDB in the development of new therapeutics that target specific proteins and peptides. Additionally, the use of SPDB in the modification of proteins and peptides for structural studies could lead to new insights into protein function and interactions.
Conclusion
In conclusion, SPDB is a sulfhydryl-reactive compound that has gained significant attention in scientific research due to its ability to modify proteins and peptides. Its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties makes it a valuable tool for imaging, tracking, and targeting specific proteins and peptides. While there are limitations to its applicability, there are several potential future directions for the use of SPDB in scientific research.
合成法
SPDB can be synthesized by reacting N-(2-aminoethyl)-1,3-propanediamine with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form SPDB.
特性
CAS番号 |
19142-99-5 |
|---|---|
製品名 |
4-(2-Sulfosulfanylethylamino)butylcyclohexane |
分子式 |
C12H25NO3S2 |
分子量 |
295.5 g/mol |
IUPAC名 |
4-(2-sulfosulfanylethylamino)butylcyclohexane |
InChI |
InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,14,15,16) |
InChIキー |
ZXQNHZRSLAQFIO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCNCCSS(=O)(=O)O |
正規SMILES |
C1CCC(CC1)CCCCNCCSS(=O)(=O)O |
その他のCAS番号 |
19142-99-5 |
同義語 |
2-(4-Cyclohexylbutyl)aminoethanethiol sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



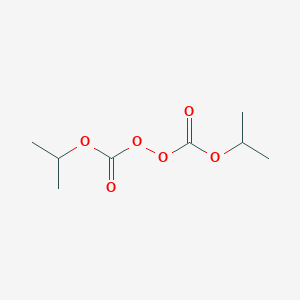
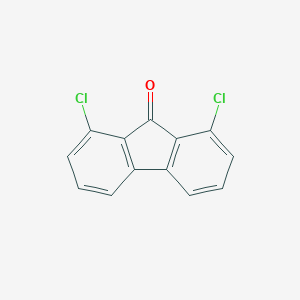
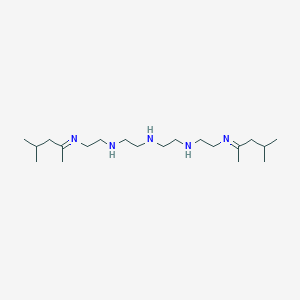
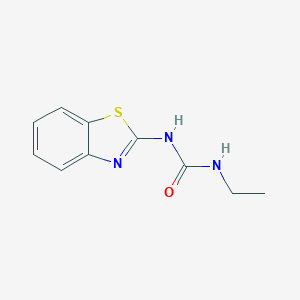
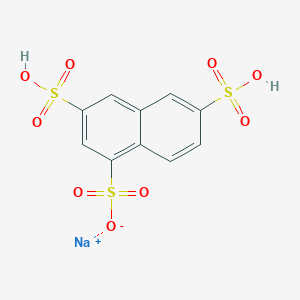
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
